3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2230802-56-7
VCID: VC4250512
InChI: InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28)
SMILES: C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C25H21NO5
Molecular Weight: 415.445

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

CAS No.: 2230802-56-7

Cat. No.: VC4250512

Molecular Formula: C25H21NO5

Molecular Weight: 415.445

* For research use only. Not for human or veterinary use.

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid - 2230802-56-7

Specification

CAS No. 2230802-56-7
Molecular Formula C25H21NO5
Molecular Weight 415.445
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromene-8-carboxylic acid
Standard InChI InChI=1S/C25H21NO5/c27-24(28)21-11-5-6-15-12-16(13-30-23(15)21)26-25(29)31-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28)
Standard InChI Key AGAPVMQHMJPFMM-UHFFFAOYSA-N
SMILES C1C(COC2=C1C=CC=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Functional Characteristics

Core Architecture

The compound’s structure comprises a 3,4-dihydro-2H-1-benzopyran system, a partially saturated bicyclic framework fused to a benzene ring. At position 8, a carboxylic acid group enhances polarity and potential binding interactions, while the Fmoc-protected amino group at position 3 provides steric protection during synthetic workflows . The Fmoc moiety (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2) is characterized by its fluorescent aromatic system, which facilitates reaction monitoring via UV spectroscopy .

Key Functional Groups

  • Fmoc-Carbamate: Protects the primary amine during solid-phase synthesis, enabling selective deprotection under mild basic conditions (e.g., piperidine) .

  • Benzopyran Core: Contributes to structural rigidity, influencing conformational stability in biological targets .

  • Carboxylic Acid: Serves as a handle for further functionalization or salt formation, improving solubility in aqueous media .

Synthetic Methodologies

Benzopyran Core Assembly

The benzopyran scaffold is synthesized via a two-step process involving phenol derivatives and γ-butyrolactone. Under basic conditions (e.g., NaH/DMF), nucleophilic substitution forms an intermediate, which undergoes acid-catalyzed cyclization to yield the dihydrobenzopyran structure . For example, para-fluorophenol reacts with 2-bromo-γ-butyrolactone to generate the intermediate, followed by HCl-mediated ring closure .

Fmoc Protection Strategy

The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Temporary Cu²⁺ complexation has been employed to selectively protect primary amines during large-scale synthesis, as demonstrated in multikilogram-scale production of spiroligomers .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Citation
Benzopyran formationNaH, DMF, 0°C → HCl, rt52.0
Fmoc protectionFmoc-Cl, Cu²⁺ complexation75–90
DeprotectionPiperidine/DMF (20% v/v), 30 min>95

Physicochemical and Stability Profiles

Solubility and Stability

While solubility data remain unspecified , the carboxylic acid group suggests moderate aqueous solubility at physiological pH. The Fmoc group confers stability under acidic conditions but is labile to bases like piperidine or DBU (1,8-diazabicycloundec-7-ene) . Prolonged exposure to dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may result in gradual Fmoc cleavage (5–14% over 7 days) .

Spectroscopic Properties

  • UV-Vis: Absorbance at 265 nm and 290 nm (ε ≈ 5,000–10,000 M⁻¹cm⁻¹) due to the fluorene chromophore .

  • NMR: Characteristic signals include δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.5 ppm (methylene groups adjacent to the carbamate) .

Applications in Drug Development

Peptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group ensures orthogonal protection of amino functionalities . Its incorporation into spiroligomers has enabled the creation of structurally diverse macrocycles with enhanced metabolic stability .

Bioconjugation and Prodrug Design

The carboxylic acid facilitates covalent conjugation to antibodies, enzymes, or nanoparticles, improving targeting specificity in cancer therapies . Additionally, prodrug strategies may leverage the Fmoc group for controlled release via enzymatic cleavage .

Industrial Scalability and Challenges

Large-Scale Production

The patent-pending synthesis route achieves 52% yield for the benzopyran intermediate, with scalability to multi-kilogram batches . Solvent recycling (e.g., dichloromethane) and streamlined purification (column chromatography) enhance cost-efficiency .

Limitations

  • Solubility Constraints: Poor solubility in nonpolar solvents may complicate purification .

  • Aspartimide Formation: Base-mediated deprotection risks side reactions in Asp-containing sequences, necessitating backbone protection strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator